

Core Introduction: A Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,4-Difluoro-5-methylbenzaldehyde
Cat. No.:	B1356181

[Get Quote](#)

2,4-Difluoro-5-methylbenzaldehyde is a trifunctional aromatic compound featuring an aldehyde group, two fluorine atoms, and a methyl group. This specific arrangement of substituents on the benzene ring makes it a valuable and highly reactive intermediate in the synthesis of complex organic molecules. Its primary utility is found in the fields of medicinal chemistry and agrochemical research, where the incorporation of fluorine atoms into lead compounds is a widely employed strategy to enhance desirable pharmacokinetic and pharmacodynamic properties.

The presence of fluorine can significantly increase metabolic stability by blocking sites susceptible to oxidative metabolism, improve bioavailability by modulating lipophilicity and pKa, and enhance binding affinity to target proteins through favorable electrostatic interactions.^[1] The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and the formation of various heterocyclic systems. This guide provides a comprehensive overview of the synthesis, characterization, and application of this key synthetic intermediate for researchers and drug development professionals.

Table 1: Physicochemical Properties of **2,4-Difluoro-5-methylbenzaldehyde**

Property	Value	Source
CAS Number	315204-36-5	[2]
Molecular Formula	C ₈ H ₆ F ₂ O	[2]
Molecular Weight	156.13 g/mol	[1]
Appearance	White to off-white solid or low melting solid	-
Monoisotopic Mass	156.03867 Da	[2]
Predicted XLogP3	1.9	[2]
Predicted Density	1.241 g/cm ³	-

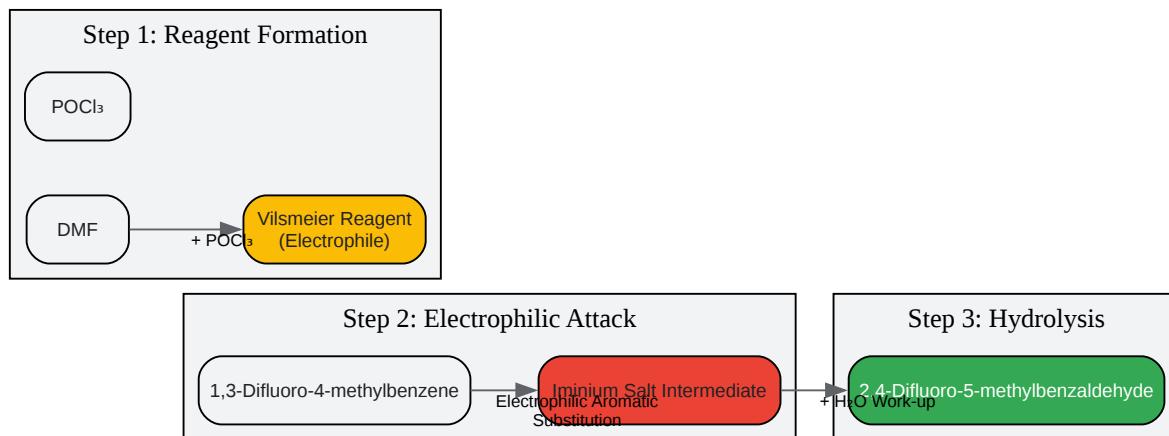
Synthesis and Mechanistic Insights

While specific peer-reviewed publications detailing the synthesis of **2,4-Difluoro-5-methylbenzaldehyde** are not abundant, its preparation can be reliably achieved through established formylation methods starting from the commercially available precursor, 1,3-difluoro-4-methylbenzene. The Vilsmeier-Haack reaction is a particularly suitable method due to its mild conditions and high efficiency for formylating electron-rich aromatic systems.

Proposed Synthetic Protocol: Vilsmeier-Haack Formylation

This protocol describes a plausible and efficient method for the synthesis of **2,4-Difluoro-5-methylbenzaldehyde**. The rationale for this choice is the high reactivity of the Vilsmeier reagent with activated aromatic rings. The fluorine atoms and the methyl group on the starting material are ortho, para-directing, and the steric hindrance from the methyl group favors formylation at the C6 position, which is para to the methyl group and ortho to a fluorine atom, yielding the desired product.

Experimental Workflow:


- Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃) to ice-cold N,N-

dimethylformamide (DMF) with vigorous stirring. This exothermic reaction forms the electrophilic chloroiminium salt, known as the Vilsmeier reagent.

- **Aromatic Electrophilic Substitution:** To the freshly prepared Vilsmeier reagent, add 1,3-difluoro-4-methylbenzene dropwise, maintaining a low temperature. After the addition is complete, the reaction mixture is gradually warmed to a moderate temperature (e.g., 50-70 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC).
- **Hydrolysis and Work-up:** The reaction mixture is cooled and then carefully poured onto crushed ice, followed by the addition of a base (e.g., sodium acetate or sodium hydroxide solution) to hydrolyze the intermediate iminium salt to the final aldehyde product.
- **Extraction and Purification:** The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield pure **2,4-Difluoro-5-methylbenzaldehyde**.

Causality and Mechanistic Pathway:

The Vilsmeier-Haack reaction proceeds through a well-understood mechanism. The initial step is the reaction between DMF and POCl_3 to form the highly electrophilic Vilsmeier reagent. The electron-rich aromatic ring of 1,3-difluoro-4-methylbenzene then acts as a nucleophile, attacking the Vilsmeier reagent in a classic electrophilic aromatic substitution. The resulting intermediate is then hydrolyzed during workup to liberate the aldehyde.

[Click to download full resolution via product page](#)

Vilsmeier-Haack synthesis workflow.

Spectroscopic and Analytical Characterization

While a publicly accessible, peer-reviewed experimental spectrum for **2,4-Difluoro-5-methylbenzaldehyde** is not readily available, its spectral characteristics can be reliably predicted based on the analysis of its structure and comparison with analogous compounds. This predicted data is crucial for reaction monitoring and quality control.

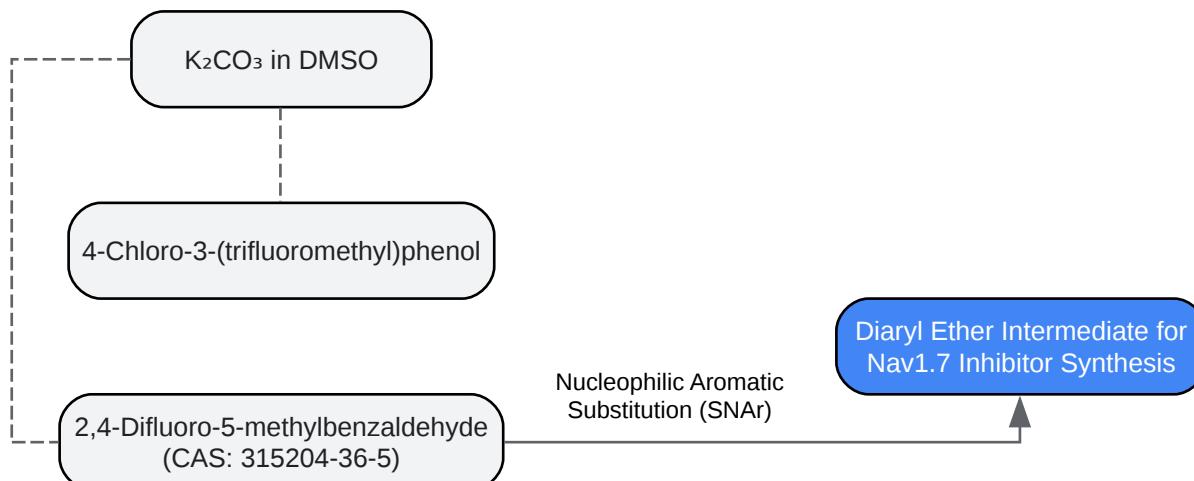
Table 2: Predicted Spectroscopic Data for **2,4-Difluoro-5-methylbenzaldehyde**

Technique	Predicted Features
¹ H NMR	<ul style="list-style-type: none">- Aldehyde Proton (-CHO): ~10.2 ppm (triplet, due to coupling with two meta-fluorine atoms, $J \approx 2-3$ Hz).- Aromatic Proton (H-6): ~7.8 ppm (doublet of doublets, $J(H-F) \approx 8-9$ Hz, $J(H-H) \approx 7-8$ Hz).- Aromatic Proton (H-3): ~7.2 ppm (doublet of doublets, $J(H-F) \approx 9-10$ Hz, $J(H-H) \approx 7-8$ Hz).- Methyl Protons (-CH₃): ~2.3 ppm (singlet or very fine multiplet due to long-range coupling).
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbon (C=O): ~188-190 ppm (multiplet due to C-F coupling).- Aromatic Carbons (C-F): ~160-165 ppm (large doublet, $^{1}J(C-F) \approx 250-260$ Hz).- Other Aromatic Carbons: ~115-140 ppm (various signals, some showing smaller C-F couplings).- Methyl Carbon (-CH₃): ~14-16 ppm.
¹⁹ F NMR	Two distinct signals expected in the typical aromatic fluorine region (~ -110 to -140 ppm), each showing coupling to the other fluorine and to nearby protons.
IR (Infrared)	<ul style="list-style-type: none">- C=O Stretch (Aldehyde): ~1700-1710 cm⁻¹ (strong).- Aromatic C-H Stretch: ~3050-3100 cm⁻¹.- Aliphatic C-H Stretch: ~2920-2980 cm⁻¹.- Aromatic C=C Stretch: ~1600 cm⁻¹, ~1480 cm⁻¹.- C-F Stretch: ~1100-1250 cm⁻¹ (strong).
Mass Spec.	<ul style="list-style-type: none">- Exact Mass: 156.03900.- Key Fragments: M-1 (loss of H), M-29 (loss of CHO).

Applications in Drug Discovery and Development

The true value of **2,4-Difluoro-5-methylbenzaldehyde** is demonstrated by its application as a key starting material in the synthesis of novel therapeutic agents. Its structure is frequently incorporated into scaffolds designed to interact with specific biological targets.

Case Study: Synthesis of Nav1.7 Inhibitors for Pain Therapeutics


Voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain. [3] Inhibitors of this channel have significant potential as novel analgesics. A patent from Pfizer describes the synthesis of sulfonamide derivatives as potent Nav1.7 inhibitors, using **2,4-Difluoro-5-methylbenzaldehyde** as a key reactant.[3][4]

Experimental Protocol for Intermediate Synthesis:

The core of the synthesis involves a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom at the C-4 position is displaced by a phenoxide nucleophile. The aldehyde group is then carried through to the next steps of the synthesis.

- Reactant Preparation: In a suitable solvent such as dimethyl sulfoxide (DMSO), **2,4-Difluoro-5-methylbenzaldehyde** (1 equivalent) and 4-chloro-3-(trifluoromethyl)phenol (1 equivalent) are combined.
- Base Addition: A base, such as potassium carbonate (K_2CO_3), is added to the mixture to deprotonate the phenol, generating the nucleophilic phenoxide in situ.
- Reaction: The reaction is stirred at room temperature for an extended period (e.g., 36 hours) until the reaction is complete.[4]
- Work-up and Purification: The reaction is diluted with ethyl acetate and washed with water to remove DMSO and inorganic salts. The organic layer is dried, concentrated, and the resulting residue is purified, for instance by reverse-phase column chromatography, to yield the desired diaryl ether product.[4]

This synthetic step is a critical maneuver, demonstrating how the fluorinated benzaldehyde core can be elaborated into more complex molecular architectures designed for specific biological targets.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-DIFLUORO-5-METHYLBENZALDEHYDE [myskinrecipes.com]
- 2. PubChemLite - 2,4-difluoro-5-methylbenzaldehyde (C8H6F2O) [pubchemlite.lcsb.uni.lu]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2012007883A1 - Sulfonamide derivatives as nav1.7 inhibitors for the treatment of pain - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Core Introduction: A Versatile Fluorinated Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1356181#2-4-difluoro-5-methylbenzaldehyde-cas-number-315204-36-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com